molecular formula C9H6INO B596528 3-iodo-1H-indole-7-carbaldehyde CAS No. 1251834-02-2

3-iodo-1H-indole-7-carbaldehyde

Cat. No. B596528
M. Wt: 271.057
InChI Key: JWBMPDSUFAISPV-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-7-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, has been a topic of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Chemical Reactions Analysis

Indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . For instance, indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .

Scientific Research Applications

  • Gold-catalyzed cycloisomerizations can prepare 1H-indole-2-carbaldehydes, which are structurally related to 3-iodo-1H-indole-7-carbaldehyde. These compounds are operationally simple to produce and have a wide range of applications in organic chemistry (Kothandaraman et al., 2011).

  • Synthesis methods for β-Carbolines from 2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles have been developed, demonstrating the versatility of these indole derivatives in chemical synthesis (Abbiati et al., 2004).

  • Indole-3-carbaldehyde, closely related to 3-iodo-1H-indole-7-carbaldehyde, shows significant activity as a lipoxygenase inhibitor and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).

  • Radical cyclization techniques have been used to synthesize 1,2-fused indoles from 1-(ω-iodoalkyl)indole-3-carbaldehydes, indicating potential for innovative drug design and synthesis (Moody & Norton, 1995).

  • Spectroscopic and computational studies on 1H-Indole-3-Carbaldehyde have provided insights into its molecular structure, electronic properties, and potential applications in drug design and development (Fatima et al., 2022).

  • Studies have also focused on developing efficient synthesis methods for indole derivatives, showcasing the importance of indole structures in medicinal chemistry (Fawzy et al., 2018).

Safety And Hazards

While specific safety and hazard data for 3-iodo-1H-indole-7-carbaldehyde is not available, it’s important to handle all chemical compounds with care. If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

Future Directions

Indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, are ideal precursors for the synthesis of active molecules . Their role in multicomponent reactions offers access to complex molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

3-iodo-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMPDSUFAISPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-indole-7-carbaldehyde

Synthesis routes and methods

Procedure details

To a starting material (indole-7-carbaldehyde), a solution of 24 g of I2 in 125 ml of DMF (dimethylformamide) was added with stirring, and 5.3 g of KOH was added, after which the mixture was allowed to react. The termination of the reaction was confirmed with thin layer chromatography (TLC), after which layer separation was conducted with 354 ml of EA and 354 ml of purified water. The organic layer was washed with aqueous 10% Na2S2O3, dried with Na2SO4 (sodium sulfate), filtered and concentrated at 40, thus obtaining P10 as a concentrated residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
P De Bonfils, C Sandoval‐Altamirano… - Photochemistry and …, 2023 - Wiley Online Library
… 3-iodo-1H-indole-7-carbaldehyde 4c (500 mg, 1.84 mmol, 1 equiv.) was introduced in chloroform filtered over alumina (9.2 mL). Sodium acetate (165.7 mg, 2.02 mmol, 1.1 equiv.), a …
Number of citations: 1 onlinelibrary.wiley.com

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